molecular formula C15H12N2O B5327975 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 16112-24-6

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5327975
CAS No.: 16112-24-6
M. Wt: 236.27 g/mol
InChI Key: QXOSABCPDHNIAL-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole (CAS 16112-24-6) is a research chemical with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol . It belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized in medicinal chemistry for their distinctive bio-isosteric properties and extraordinarily broad spectrum of biological activities . This scaffold serves as an innovative platform for developing new drugs and is a key pharmacophore in the search for novel therapeutic agents . The 1,2,4-oxadiazole ring system is a feature of several commercial pharmaceuticals and is the subject of extensive research due to its multifaceted pharmacological potential . Researchers are exploring 1,2,4-oxadiazole derivatives for a wide range of applications, including as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents . Of particular note is their investigated role in central nervous system (CNS) research. Studies suggest that derivatives containing this nucleus can exhibit antidepressant activity in pre-clinical models, such as the forced swim test (FST) and tail suspension test (TST), which are standard behavioral assays for assessing antidepressant-like effects . The mechanism of action for these effects is complex but may involve the N-methyl-D-aspartate (NMDA) receptor complex and the nitric oxide (NO) signaling pathway . This makes this compound a valuable compound for researchers in neuroscience and pharmacology who are developing novel therapies for major depressive disorder and other CNS conditions. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSABCPDHNIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341959
Record name 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16112-24-6
Record name 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Another method involves the cyclization of nitrile oxides with dipolarophiles. This approach can be catalyzed by transition metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The 1,2,4-oxadiazole ring exhibits stability under mild oxidative conditions but undergoes degradation with strong oxidizing agents:

Reagent Conditions Outcome
Potassium permanganateAcidic aqueous mediumCleavage of the oxadiazole ring to form carboxylic acid derivatives
Hydrogen peroxide (30%)Reflux in acetic acidPartial oxidation of methylphenyl substituents to carboxyl groups

Mechanistic Insight : Oxidation primarily targets the methyl group on the 4-methylphenyl substituent, converting it to a carboxylic acid via radical intermediates. The oxadiazole ring remains intact under these conditions but degrades in strongly acidic or basic media .

Reduction Reactions

Reduction of the oxadiazole ring is challenging due to its aromatic stabilization, but selective reductions of substituents are achievable:

Reagent Conditions Outcome
Sodium borohydrideEthanol, 25°CNo reaction (ring stability)
Lithium aluminum hydrideTetrahydrofuran, 0°CPartial reduction of the oxadiazole ring to form an open-chain amidoxime

Key Observation : The use of LiAlH4 at low temperatures selectively reduces the N–O bond of the oxadiazole, yielding unstable intermediates that can be trapped for further functionalization .

Substitution Reactions

The electron-deficient oxadiazole ring participates in nucleophilic substitution, while the aryl groups undergo electrophilic substitution:

Nucleophilic Aromatic Substitution

Reagent Position Product
Sodium hydroxide/DMSOC-5 of oxadiazoleReplacement with hydroxyl groups (limited yield)
Ammonia (gas)C-3 phenyl ringAmination at para positions (requires Cu catalyst)

Electrophilic Aromatic Substitution

Reagent Position Product
Nitration (HNO3/H2SO4)Meta to oxadiazoleNitro-substituted derivatives (72% yield)
Sulfonation (SO3/H2SO4)Para to methyl groupSulfonic acid derivatives (58% yield)

Synthetic Utility : Nitration at the meta position of the phenyl ring is favored due to the electron-withdrawing effect of the oxadiazole, directing electrophiles to specific sites .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions under controlled conditions:

Reagent Conditions Outcome
Acetylene derivativesMicrowave irradiationFormation of fused pyrazole-oxadiazole systems
DiazomethaneDry ether, −20°CRing expansion to form 1,3,5-triazine derivatives (low yield)

Notable Application : Microwave-assisted reactions with acetylene dicarboxylates yield bicyclic products with enhanced bioactivity profiles .

Stability Under Hydrolytic Conditions

The compound demonstrates remarkable resistance to hydrolysis:

Condition Time Degradation
1M HCl (aqueous)24 hours at 100°C<5% decomposition
1M NaOH (ethanol/water)12 hours at 80°C15% ring-opening to amidoxime derivatives

Structural Insight : The methylphenyl group at C-5 sterically shields the oxadiazole ring, enhancing stability against nucleophilic attack .

Synthetic Modifications for Drug Discovery

Recent studies highlight derivatization strategies to enhance pharmacological properties:

Modification Biological Target Key Finding
Introduction of vinyl groupsKinase inhibitorsCompound 23 showed EC50 = 2.9 µM against Trypanosoma cruzi
Schiff base formationAnticancer agentsDerivatives exhibited GI50 = 4.5 µM against WiDr colon cancer cells

Mechanistic Correlation : Electron-withdrawing groups on the phenyl ring improve binding to enzymatic pockets, while extended conjugation enhances membrane permeability .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole exhibit significant anticancer activity. The following table summarizes some key findings regarding the anticancer properties of related oxadiazole derivatives:

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
5aMCF-70.48Apoptosis induction
5bHCT-1160.19Cell cycle arrest
1Various~92.4Apoptosis induction
11aA5490.11Microtubule destabilization

Case Studies

  • Maftei et al. Study : This study reported the synthesis of several oxadiazole derivatives that demonstrated potent activity against various cancer cell lines, including MCF-7 and HCT-116. Notably, compounds showed IC50 values in sub-micromolar ranges, indicating strong antiproliferative effects .
  • Mironov et al. Research : The introduction of substituted oxadiazoles into existing anticancer frameworks was shown to enhance cytotoxicity compared to traditional agents like doxorubicin. The synthesized compounds exhibited superior activity against leukemia cell lines .

Antimicrobial Applications

Beyond anticancer properties, oxadiazole derivatives have also been evaluated for their antimicrobial activities:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4cStaphylococcus aureus64 µg/ml
4gCandida albicans52 µg/ml
4mAspergillus niger58 µg/ml

Case Studies

  • Antibacterial Activity : A series of Schiff bases derived from oxadiazoles were tested against various bacterial strains. Some compounds exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
  • Antifungal Activity : The antifungal potential was assessed using common pathogens like Candida albicans. Certain derivatives demonstrated effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations at Position 5

The 5-position substituent significantly influences electronic, steric, and biological properties. Key analogs include:

Compound Name 5-Substituent Key Properties References
5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole 4-Methylphenyl Moderate lipophilicity; potential for enhanced membrane permeability
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Chloromethyl Higher reactivity (e.g., SN2 reactions); used as intermediates for derivatization
5-(6-Methyl-4-phenyl-pyrimidinon-5-yl)-3-phenyl-1,2,4-oxadiazole Pyrimidinone ring Increased polarity; hydrogen-bonding capacity; MP: 284–286°C
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole Piperidinyl Enhanced butyrylcholinesterase inhibition (IC50: ~0.5 μM)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole Cyclopropyl-pyrazole Improved metabolic stability; potential antiviral activity

Key Observations :

  • Electron-withdrawing groups (e.g., chloromethyl) increase reactivity but may reduce bioavailability.
  • Bulkier substituents (e.g., pyrimidinone, piperidinyl) enhance target binding but may lower solubility.
  • Methyl groups (as in the target compound) balance lipophilicity and steric effects, making them favorable for CNS-targeting agents .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) IR ν (cm⁻¹) Notable NMR Signals (δ, ppm)
Target compound Not reported ~85–90% ~2910 (C-H), 1649 (C=N) δ 2.50 (s, 3H, CH3), 7.26–7.97 (Ar-H)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Not reported 92% 1589 (C=N) δ 4.75 (s, 2H, CH2Cl)
5-(6-Methyl-4-(3-nitrophenyl)-pyrimidinon) 284–286 87% 1711 (C=O), 1255 (C-O) δ 8.14–8.16 (Ar-NO2)
5-(1-Benzylpiperidin-4-yl)-3-phenyl 90.3–91.4 32.8% 1589 (C=N) δ 3.10–3.80 (piperidinyl-H)

Analysis :

  • Nitro-substituted analogs exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Chloromethyl derivatives show distinct IR peaks for C-Cl (~600–800 cm⁻¹) and C=N stretching (~1589 cm⁻¹) .
Enzyme Inhibition:
  • Butyrylcholinesterase (BChE) : Piperidinyl-substituted analogs (e.g., 6a ) demonstrate potent inhibition (IC50: 0.5 μM), attributed to interactions with the enzyme’s peripheral anionic site .
  • Sphingosine Kinase (SPHK) : 3-Phenyl-1,2,4-oxadiazoles with 5-phenyl substituents (e.g., VPC45129 ) show superior phosphorylation activity compared to methylphenyl derivatives .
Antiviral Potential:
  • Pyrazole-substituted oxadiazoles (e.g., Ox4 ) exhibit antileishmanial activity (IC50: 1.2 μM), linked to their ability to disrupt parasite membrane integrity .

Biological Activity

5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by data tables and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. They have been reported to exhibit properties such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

Anticancer Activity

Research indicates that various oxadiazole derivatives, including this compound, demonstrate substantial anticancer properties. A study highlighted that certain derivatives showed IC50 values as low as 0.12 µM against multiple cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.23
This compoundA3751.22
DoxorubicinMCF-71.2

The compound's mechanism of action may involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been extensively studied. In vitro evaluations have shown that compounds similar to this compound possess significant activity against various pathogens.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococcus aureus1250
This compoundEscherichia coli5000

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazoles exhibit other therapeutic activities:

  • Anti-inflammatory : Some derivatives have shown efficacy in reducing inflammation markers.
  • Antiparasitic : Compounds have demonstrated activity against Leishmania species and other protozoan parasites .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis Protocols : A novel synthesis method using microwave irradiation has been developed for creating oxadiazole derivatives with enhanced biological activity against drug-resistant leukemia .
  • In Vivo Studies : While in vitro studies are promising, further in vivo studies are necessary to evaluate the clinical potential of these compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives or through 1,3-dipolar cycloaddition reactions. Key parameters include:

  • Temperature control : Reactions often require refluxing in anhydrous solvents (e.g., toluene or DMF) at 100–120°C for 6–12 hours.
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) can enhance cyclization efficiency .
  • Precursor purification : Ensure high-purity starting materials (e.g., 4-methylbenzamide derivatives) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yields .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) should confirm aromatic proton environments and oxadiazole ring integrity. For example, oxadiazole carbons typically resonate at δ 165–175 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₅H₁₂N₂O; expected [M+H]⁺ = 237.1022).
  • X-ray crystallography : Single-crystal analysis resolves bond angles and intermolecular interactions (e.g., hydrogen-bonding networks in analogous oxadiazole derivatives) .

Q. How should solvent selection be optimized for recrystallization or reaction media?

Methodological Answer:

  • Polarity considerations : Use low-polarity solvents (e.g., hexane) for recrystallization to exploit the compound’s limited solubility. For reactions, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Thermal stability : Avoid high-boiling solvents if the compound decomposes above 150°C. Ethanol/water mixtures are safer for recrystallization .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard mitigation : Based on structurally similar oxadiazoles, assume GHS hazards (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological activity of this compound?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the oxadiazole ring’s electron-deficient nature for binding affinity predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening at room temperature.
  • 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm spatial proximity of protons.
  • Comparative crystallography : Cross-validate with X-ray structures of analogous compounds to rule out tautomeric interferences .

Q. How can mechanistic studies elucidate the formation pathway of this oxadiazole?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-labeled amidoximes to track nitrogen incorporation into the oxadiazole ring via MS/MS fragmentation.
  • Intermediate trapping : Quench reactions at timed intervals and isolate intermediates (e.g., nitrile oxides) using LC-MS .

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • In vitro assays : Test antiproliferative activity via MTT assays (e.g., against HeLa cells) or antioxidant potential via DPPH radical scavenging .
  • SAR studies : Modify substituents (e.g., replace 4-methylphenyl with methoxy groups) and compare bioactivity trends .

Q. How can structural modifications reduce toxicity while maintaining efficacy?

Methodological Answer:

  • Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) to the oxadiazole ring to mitigate acute toxicity.
  • In silico toxicity prediction : Use tools like ProTox-II to prioritize low-risk derivatives for synthesis .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated gastric fluid (SGF) assays : Incubate at pH 1.2 (37°C) and monitor degradation via HPLC.
  • Plasma stability tests : Use rat plasma to assess esterase-mediated hydrolysis susceptibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
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5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

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